REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Cl:19][C:20]1[CH:29]=[C:28]2[C:23]([CH:24]=[CH:25][C:26]([CH2:30]P(=O)(OCC)OCC)=[N:27]2)=[CH:22][CH:21]=1.C=O>O1CCCC1>[Cl:19][C:20]1[CH:29]=[C:28]2[C:23]([CH:24]=[CH:25][C:26]([CH:30]=[CH2:1])=[N:27]2)=[CH:22][CH:21]=1
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Name
|
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Quantity
|
2.24 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
6.4 mL
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Type
|
reactant
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Smiles
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CCCCCC
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
diethyl 7-chloro-2-quinolylmethylphosphonate
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C2C=CC(=NC2=C1)CP(OCC)(OCC)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
|
0.53 g
|
Type
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reactant
|
Smiles
|
C=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
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Type
|
CUSTOM
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Details
|
After stirring below 0° C. for 30 min the pale yellow solution
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The resulting dark green solution was stirred below 0° C. for 1 h
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Duration
|
1 h
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Type
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TEMPERATURE
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Details
|
cooled to −10° C.
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Type
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STIRRING
|
Details
|
Stirred cold for 15 min after which the cooling bath
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Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 25° C. for 90 min
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
Quenched with brine (300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate (3×100 ml)
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Type
|
WASH
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Details
|
the combined organic extracts were washed with brine (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark brown solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |